molecular formula C6H4N2O4 B016969 5-Nitropicolinic acid CAS No. 30651-24-2

5-Nitropicolinic acid

Cat. No. B016969
Key on ui cas rn: 30651-24-2
M. Wt: 168.11 g/mol
InChI Key: QKYRCTVBMNXTBT-UHFFFAOYSA-N
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Patent
US05480857

Procedure details

Diethyl 2-(5-nitropyridin-2-yl)malonate (67.47 g) was stirred in water and aqueous sodium hydroxide solution (2N) was added followed by potassium permanganate (42 g) causing the reaction temperature to rise to 60° C. Further portions of aqueous sodium hydroxide solution and potassium permanganate were added maintaining the reaction temperature at 60°-70° C. After the final addition, the suspension was stirred at 60° C. for 1.5 hours. The hot suspension was then filtered through `Hyflo Supercel`. The filter cake was washed with aqueous sodium hydroxide solution (2N). On cooling to room temperature, the filtrate was carefully acidified to pH 1-2 with concentrated hydrochloric acid. The resulting precipitate was collected by filtration and dried to yield 5-nitropyridine-2-carboxylic acid (26.17 g) as a fawn solid, m.p. 210°-211° C.
Quantity
67.47 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
42 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([CH:10](C(OCC)=O)C(OCC)=O)=[N:8][CH:9]=1)([O-:3])=[O:2].[OH-:21].[Na+].[Mn]([O-])(=O)(=O)=O.[K+].[OH2:29]>>[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([C:10]([OH:29])=[O:21])=[N:8][CH:9]=1)([O-:3])=[O:2] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
67.47 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC(=NC1)C(C(=O)OCC)C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
42 g
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the suspension was stirred at 60° C. for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to rise to 60° C
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the reaction temperature at 60°-70° C
ADDITION
Type
ADDITION
Details
After the final addition
FILTRATION
Type
FILTRATION
Details
The hot suspension was then filtered through `Hyflo Supercel`
WASH
Type
WASH
Details
The filter cake was washed with aqueous sodium hydroxide solution (2N)
TEMPERATURE
Type
TEMPERATURE
Details
On cooling to room temperature
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=CC(=NC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 26.17 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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